2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine
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Overview
Description
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a phenylthio group and a propylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a phenylthio compound under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the phenylthio group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the phenylthio group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiolated pyridine derivatives.
Substitution: Variously substituted pyridine derivatives.
Scientific Research Applications
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)pyridine: Lacks the piperidinyl group, making it less complex.
3-(1-Propylpiperidin-2-yl)pyridine: Lacks the phenylthio group, affecting its reactivity and interactions.
2-(Phenylthio)-3-(1-methylpiperidin-2-yl)pyridine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine is unique due to the combination of the phenylthio and propylpiperidinyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H24N2S |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-phenylsulfanyl-3-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C19H24N2S/c1-2-14-21-15-7-6-12-18(21)17-11-8-13-20-19(17)22-16-9-4-3-5-10-16/h3-5,8-11,13,18H,2,6-7,12,14-15H2,1H3 |
InChI Key |
WBSLUBLAMZARFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=C(N=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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